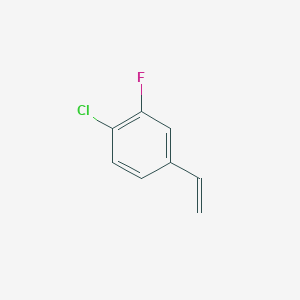
4-Chloro-3-fluorostyrene
Overview
Description
4-Chloro-3-fluorostyrene is a chemical compound with the CAS Number: 1263414-46-5 . Its IUPAC name is 1-chloro-2-fluoro-4-vinylbenzene . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-fluorostyrene consists of a benzene ring with a vinyl group (C2H3), a chlorine atom, and a fluorine atom attached to it . The molecular weight of this compound is 156.59 .Physical And Chemical Properties Analysis
4-Chloro-3-fluorostyrene is a liquid at room temperature . It has a molecular weight of 156.59 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Stereochemistry and Synthesis : 2-Aryl-1-chloro-1-fluoroethyl sulfoxides underwent nucleophilic desulfinylation to yield (Z)-fluorostyrene derivatives in a highly stereoselective manner, showing potential in synthetic chemistry applications (Uno et al., 1992).
Nanomaterials and Nanotechnology : Utilizing 4-fluorostyrene in the preparation of nanoporous templates for electrochemical deposition of nanowires demonstrates its application in the field of nanotechnology and materials science (Crossland et al., 2006).
Proton Conducting Membranes : The synthesis of graft copolymers with ionic backbones and hydrophobic fluorinated side chains using 4-fluorostyrene shows potential in creating proton conducting membranes for fuel cells (Ingratta et al., 2011).
Polymer Chemistry : Copolymers of 4-fluorostyrene with various halogen ring-substituted 2-phenyl-1,1-dicyanoethylenes have been synthesized, indicating its usefulness in polymer chemistry for creating materials with unique properties (Kharas et al., 2010).
Photophysical Properties : The study of fluorine-containing aza-difluoroboradiaza-s-indacenes derived from 4-fluorostyrene reveals insights into their photophysical properties, which could have implications in fields like optoelectronics or as fluorescent probes (Jiang et al., 2017).
Molecular Self-Assembly : Research into the adsorption and assembly of 4-fluorostyrene on metal surfaces provides insights into molecular self-assembly and the engineering of molecular dipoles, relevant for surface science and nanotechnology (Jewell et al., 2012).
Pyroelectric Polymer Films : Studies on pyroelectric polymer films involving poly(4-fluorostyrene) contribute to the development of materials for use in sensors and imaging devices (Stephens et al., 1974).
Spectroscopy and Cluster Chemistry : Investigations into the isomeric structures and spectral shifts of cold 4-fluorostyrene-(argon)n clusters provide valuable information for understanding cluster chemistry and van der Waals interactions (Piccirillo et al., 1994).
Safety and Hazards
4-Chloro-3-fluorostyrene is classified under GHS07 for safety . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-chloro-4-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDHKYZAFKYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorostyrene | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

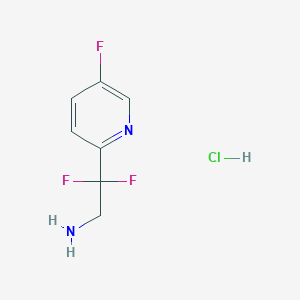
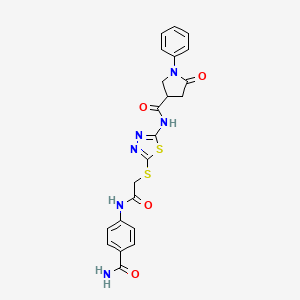
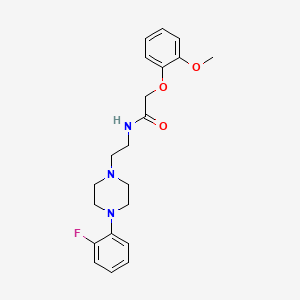
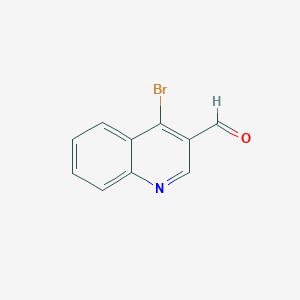
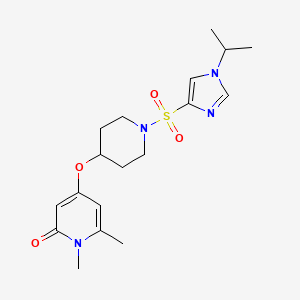
![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)
![2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone](/img/structure/B2771442.png)
![N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2771443.png)
![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)
![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771449.png)